molecular formula C16H22Cl2FNO2 B5600577 (3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

Cat. No.: B5600577
M. Wt: 350.3 g/mol
InChI Key: YRCJZLWKHAMBBY-BDJLRTHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C16H22Cl2FNO2 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4R*)-1-(2,3-dichloro-6-fluorobenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is 349.1011625 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry Applications

  • Asymmetric Syntheses of Piperidinones : Research demonstrates the utility of similar molecular frameworks in the asymmetric synthesis of piperidinones, which are critical intermediates in the production of various pharmaceutical agents, including gastroprokinetic agents. For instance, the methodology has been successfully applied in the synthesis of cisapride, highlighting the importance of such structural motifs in medicinal chemistry (Davies et al., 2012).

Protective Group Strategies in Organic Synthesis

  • Deprotection Techniques : The deprotection of benzyl and methoxybenzyl esters, which might be structurally related to the compound of interest, plays a crucial role in synthetic organic chemistry. Studies have shown that certain deprotection conditions are compatible with various functional groups, indicating the versatility of these protecting groups in complex synthesis pathways (Horita et al., 1986).

Chemical Synthesis and Characterization

  • Novel Asymmetric Derivatives : The synthesis and characterization of novel asymmetric derivatives, such as bis(arylidene)piperidin-4-ones, have been explored for their antitumor activity. These studies showcase the potential biological activities of compounds containing piperidinone and similar moieties (Yao et al., 2018).

Advanced Materials and Chemical Sensing

  • Complex Formation and Sensing Applications : Research into the formation of Ln(III) complexes with Schiff base exchange reactions has been investigated for selective sensing applications, demonstrating the potential of structurally related compounds in materials science and chemical sensing (Mo et al., 2019).

Properties

IUPAC Name

(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2FNO2/c1-11-9-20(7-5-16(11,21)6-8-22-2)10-12-14(19)4-3-13(17)15(12)18/h3-4,11,21H,5-10H2,1-2H3/t11-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJZLWKHAMBBY-BDJLRTHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC2=C(C=CC(=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=C(C=CC(=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.